N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
CAS No.: 921487-21-0
Cat. No.: VC4892255
Molecular Formula: C20H17ClN4O3S
Molecular Weight: 428.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921487-21-0 |
|---|---|
| Molecular Formula | C20H17ClN4O3S |
| Molecular Weight | 428.89 |
| IUPAC Name | N-(3-acetylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C20H17ClN4O3S/c1-12(26)13-3-2-4-16(9-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-15-7-5-14(21)6-8-15/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28) |
| Standard InChI Key | CHQOBDSVXIEVTR-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, N-(3-acetylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide, reflects its multifunctional architecture:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.
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Ureido group: Connects the thiazole’s amino group to a 4-chlorophenyl substituent.
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Acetamide moiety: Linked to the thiazole’s 4-position and a 3-acetylphenyl group .
The presence of electron-withdrawing (chlorophenyl) and electron-donating (acetyl) groups influences its reactivity and intermolecular interactions.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.48 g/mol |
| CAS Number | 921486-73-9 |
| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(=O)C |
| LogP (Partition Coefficient) | Estimated 3.2 (indicating moderate lipophilicity) |
Solubility data remain unreported, but analogous thiazole-ureido derivatives typically exhibit limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) for in vitro assays .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step strategy:
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Thiazole Formation: Cyclization of thiourea derivatives with α-haloacetamides under basic conditions (e.g., sodium ethoxide in ethanol) .
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Ureido Linkage Introduction: Reaction of the thiazole intermediate with 4-chlorophenyl isocyanate, forming the urea bond .
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Acetylation: Final acetylation at the phenyl group using acetic anhydride.
For example:
Green Chemistry Approaches
Recent advancements employ continuous flow reactors to enhance yield (≈75%) and reduce reaction times. Microwave-assisted synthesis is also explored for energy efficiency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR: Peaks at δ 2.6 ppm (acetyl methyl), δ 7.3–8.1 ppm (aromatic protons), and δ 10.2 ppm (urea NH).
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NMR: Signals at δ 170 ppm (amide carbonyl), δ 165 ppm (urea carbonyl), and δ 152 ppm (thiazole C-2) .
Infrared (IR) Spectroscopy
Strong absorptions at 1680 cm (C=O stretch) and 1540 cm (N-H bend) confirm functional groups.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 409.1 [M+H], consistent with the molecular weight .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Thiazole derivatives exhibit broad-spectrum activity:
Anticancer Activity
Preliminary studies suggest tubulin polymerization inhibition, inducing apoptosis in cancer cells (e.g., HepG2).
Comparative Analysis with Structural Analogues
Structural modifications (e.g., chloro vs. methyl substituents) significantly alter potency and selectivity .
Challenges and Future Directions
Pharmacokinetic Optimization
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Bioavailability: Poor aqueous solubility limits oral administration. Nanoformulations (e.g., liposomes) are under investigation.
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Metabolic Stability: Cytochrome P450 assays indicate rapid hepatic clearance, necessitating prodrug strategies .
Target Validation
CRISPR-Cas9 knockout studies are needed to confirm COX-II and tubulin as primary targets .
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